Pyridine, 4,4'-oxybis-
Overview
Description
Pyridine, 4,4’-oxybis- is an organic compound characterized by the presence of two pyridine rings connected by an oxygen atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’-oxybis- can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with oxygen-containing reagents under controlled conditions. For instance, the reaction of pyridine with hydrogen peroxide in the presence of a catalyst can yield Pyridine, 4,4’-oxybis-.
Industrial Production Methods: Industrial production of Pyridine, 4,4’-oxybis- typically involves the use of high-pressure reactors and catalysts to facilitate the reaction between pyridine and oxygen sources. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4,4’-oxybis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: It can be reduced to form pyridine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nitrating agents are employed under specific conditions
Major Products: The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and various pyridine derivatives depending on the reagents and conditions used .
Scientific Research Applications
Pyridine, 4,4’-oxybis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their therapeutic potential in drug development.
Industry: It is used in the production of dyes, agrochemicals, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-oxybis- involves its interaction with molecular targets through its aromatic rings and nitrogen atoms. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of various products. Its ability to form complexes with metal ions makes it a valuable ligand in coordination chemistry .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a single nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Comparison: Pyridine, 4,4’-oxybis- is unique due to the presence of two pyridine rings connected by an oxygen atom, which imparts distinct chemical properties compared to other similar compounds. Its structure allows for greater versatility in chemical reactions and applications, particularly in forming coordination complexes and undergoing various substitution reactions .
Properties
IUPAC Name |
4-pyridin-4-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVWXXJJQUKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487017 | |
Record name | Pyridine, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53258-96-1 | |
Record name | Pyridine, 4,4'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80487017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.